N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methylbenzamide
Description
Properties
IUPAC Name |
N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-11-5-7-12(8-6-11)17(21)19-18-20(2)15-13(22-3)9-10-14(23-4)16(15)24-18/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBZRUKFWDDGGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC(=C3S2)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazole with 4-methylbenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity, often using automated systems and advanced purification techniques.
Chemical Reactions Analysis
N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Mechanism of Action
The mechanism of action of N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methylbenzamide involves its interaction with specific molecular targets. The benzothiazole core can interact with enzymes and receptors, modulating their activity. The methoxy and methyl groups enhance its binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The target’s 4,7-dimethoxy groups on the benzothiazole ring enhance electron density compared to ’s 2-methoxyphenyl group, which may sterically hinder interactions.
- Functional Groups : Methoxy groups in the target and facilitate hydrogen bonding, whereas ’s ethyl and sulfonate groups prioritize solubility over crystallinity.
Hydrogen Bonding and Crystal Packing
- Target Compound: Predicted to form dimeric structures via N–H···O hydrogen bonds between the benzamide NH and methoxy oxygen atoms, with graph set notation R₂²(8)* (as defined in Etter’s rules ).
- ’s Compound : Exhibits C–H···π interactions (3.3 Å) between phenyl groups and thiazole rings, stabilizing a herringbone packing motif .
- ’s Compound : Lacks dihydro flexibility, leading to tighter π-stacking (3.4 Å interplanar distance) but fewer hydrogen bonds .
Biological Activity
N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methylbenzamide is a synthetic compound belonging to the benzothiazole family. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its unique structure, characterized by methoxy and methyl substitutions on the benzothiazole ring, suggests diverse reactivity and potential therapeutic applications.
The molecular formula of this compound is with a molecular weight of approximately 334.40 g/mol. The compound’s synthesis typically involves the condensation of 4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-amine with benzoyl chloride under basic conditions in organic solvents like dichloromethane or chloroform.
Biological Activities
Research into the biological activity of this compound has revealed several promising effects:
1. Anti-inflammatory Activity
Studies indicate that compounds structurally similar to this compound exhibit significant anti-inflammatory properties. For instance, related compounds have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in cell models . This suggests potential therapeutic applications in treating inflammatory diseases.
The biological effects of this compound may be attributed to its interaction with various molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory responses and tumor growth.
- Receptor Modulation: It may act on specific receptors that regulate cell signaling pathways related to inflammation and cancer progression.
Case Studies
While direct case studies on this specific compound are scarce, investigations into structurally related benzothiazoles provide insights into its potential effects:
- Study on Benzothiazole Derivatives : A study found that certain benzothiazole derivatives significantly inhibited the proliferation of various cancer cell lines while promoting apoptosis through caspase activation .
- Inflammation Model : In a model of lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells, related compounds reduced nitric oxide production and suppressed iNOS expression . This suggests a similar mechanism may be applicable to N-[...]-benzamide.
Summary of Biological Activities
| Activity | Effect | Mechanism |
|---|---|---|
| Anti-inflammatory | Decreased production of inflammatory cytokines | Inhibition of iNOS and COX-2 |
| Anticancer | Induction of apoptosis in cancer cells | Modulation of NF-kB and MAPK pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
